4-(4-Fluorophenyl)-2-methylbutanoic acid
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Overview
Description
The compound is a derivative of butanoic acid, also known as butyric acid, with a fluorophenyl group attached to the fourth carbon . Butanoic acid is a carboxylic acid with the formula C4H8O2, and a fluorophenyl group is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would consist of a four-carbon chain (butanoic acid) with a methyl group on the second carbon and a fluorophenyl group on the fourth carbon .Chemical Reactions Analysis
Again, while specific reactions involving “4-(4-Fluorophenyl)-2-methylbutanoic acid” are not available, compounds with fluorophenyl groups are often used in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Fluorophenyl)-2-methylbutanoic acid” would depend on the specific structure of the compound. For example, the presence of the fluorine atom could influence the compound’s reactivity and the acid group could make it polar .Scientific Research Applications
4-Fluorophenylacetic Acid
Specific Scientific Field
This compound is used in the field of Chemical Synthesis .
Application Summary
4-Fluorophenylacetic acid is used as an intermediate in the production of fluorinated anesthetics .
Methods of Application
The specific methods of application are not detailed, but it’s noted that the compound is insoluble in water and should be stored in cool, dry conditions in well-sealed containers .
Results or Outcomes
The outcomes of using this compound as an intermediate in the production of fluorinated anesthetics are not specified in the available resources .
Benzyl (4-fluorophenyl)phenylphosphine Oxide
Specific Scientific Field
This compound is used in the field of Material Science and Engineering .
Application Summary
A fluorine-containing diphenylphosphine oxide derivative (benzyl (4-fluorophenyl)phenylphosphine oxide, BFPPO) was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin (EP) .
Methods of Application
BFPPO-modified EP thermosets were prepared by curing a mixture of BFPPO and diglycidyl ether of bisphenol A (DGEBA) with 4,4′-diaminodiphenylsulfone (DDS) .
Results or Outcomes
The resulting EP thermosets achieved a limiting oxygen index (LOI) of 34.0% and a UL-94 V-0 rating when the phosphorus content was 0.9 wt.%. BFPPO-modified EP thermosets exhibited a lower heat release rate and total heat release compared to pure EP .
Acid–base regulated inclusion complexes of β-cyclodextrin with 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4′-bipyridinium dichloride
Application Summary
The compound is used in the creation of multistimuli-responsive materials, which are highly desirable due to their convenient controllability and potential applications in smart window, sensor, and bionic manufacturing .
Methods of Application
The compound is synthesized and then used to form solid-state inclusion complexes with β-cyclodextrin (β-CD). These complexes demonstrate multiple chromic behaviors under the external stimuli of light, heat, and vapors of ammonia and some organic amines .
Results or Outcomes
The fluorescence emission of the inclusion complex can be reversibly modulated by the photochromic process. The chromic and fluorescent properties of the complex endow it with practical utility in inkless printing, ammonia sensing, and multiple anti-counterfeiting .
Schiff Base, 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol Metal (II) Complexes
Specific Scientific Field
This compound is used in the field of Biological and Pharmaceutical Research .
Application Summary
The Schiff base ligand and its metal (II) complexes are tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) .
Methods of Application
The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature. The metal complexes formed had the general formulae [M(L)2(H2O)2], where L = Schiff base ligand (C13H9ClFNO) and M = Mn, Co, Ni, Cu, and Zn .
Results or Outcomes
The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-fluorophenyl)-2-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8(11(13)14)2-3-9-4-6-10(12)7-5-9/h4-8H,2-3H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMQKOTUKZOAMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-2-methylbutanoic acid |
Citations
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